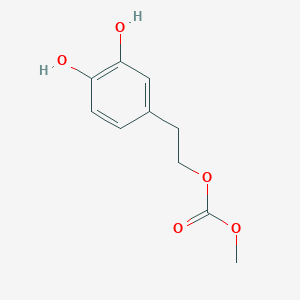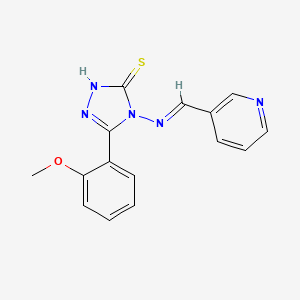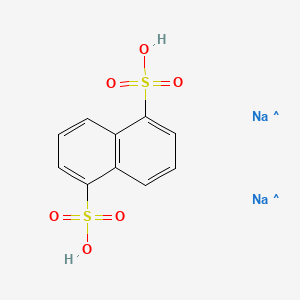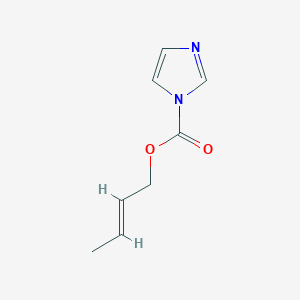![molecular formula C15H20NNaO5S B12055318 Sodium 3-({2-[(2,6-dimethylphenyl)(hydroxyacetyl)amino]ethyl}sulfanyl)-2-hydroxypropanoate CAS No. 1228182-52-2](/img/structure/B12055318.png)
Sodium 3-({2-[(2,6-dimethylphenyl)(hydroxyacetyl)amino]ethyl}sulfanyl)-2-hydroxypropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethachlor Metabolite SYN 528702 sodium salt involves multiple steps, starting from the appropriate dimethachlor precursor. The key steps include:
Formation of the intermediate: The precursor undergoes a series of reactions, including acetylation and sulfonation, to form the intermediate compound.
Final conversion: The intermediate is then reacted with sodium hydroxide to form the sodium salt of Dimethachlor Metabolite SYN 528702.
Industrial Production Methods
Industrial production of Dimethachlor Metabolite SYN 528702 sodium salt follows similar synthetic routes but on a larger scale. The process involves:
Batch reactions: Conducting the reactions in large reactors with controlled temperature and pressure conditions.
Purification: The product is purified using techniques such as recrystallization and chromatography to achieve the desired purity level.
化学反应分析
Types of Reactions
Dimethachlor Metabolite SYN 528702 sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sodium ion is replaced by other cations.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles; reactions are often conducted in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines .
科学研究应用
Dimethachlor Metabolite SYN 528702 sodium salt is utilized in various scientific research applications, including:
Analytical Chemistry: Used as a standard for high-performance liquid chromatography (HPLC) and gas chromatography (GC) to quantify and identify related compounds.
Environmental Studies: Employed in the analysis of environmental samples to detect and measure pesticide residues.
Agricultural Research: Used to study the degradation and metabolism of dimethachlor in soil and water.
Pharmaceutical Research: Investigated for its potential biological activities and interactions with other compounds.
作用机制
The mechanism of action of Dimethachlor Metabolite SYN 528702 sodium salt involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
Metolachlor: Another herbicide with similar structural features and applications.
Acetochlor: Shares similar metabolic pathways and environmental behavior.
Alachlor: Used in similar agricultural settings and undergoes comparable degradation processes.
Uniqueness
Dimethachlor Metabolite SYN 528702 sodium salt is unique due to its specific structural modifications, which confer distinct chemical and biological properties. Its sodium salt form enhances its solubility and stability, making it suitable for various analytical and research applications .
属性
CAS 编号 |
1228182-52-2 |
|---|---|
分子式 |
C15H20NNaO5S |
分子量 |
349.4 g/mol |
IUPAC 名称 |
sodium;2-hydroxy-3-[2-(N-(2-hydroxyacetyl)-2,6-dimethylanilino)ethylsulfanyl]propanoate |
InChI |
InChI=1S/C15H21NO5S.Na/c1-10-4-3-5-11(2)14(10)16(13(19)8-17)6-7-22-9-12(18)15(20)21;/h3-5,12,17-18H,6-9H2,1-2H3,(H,20,21);/q;+1/p-1 |
InChI 键 |
AVSNXORCABRXGJ-UHFFFAOYSA-M |
规范 SMILES |
CC1=C(C(=CC=C1)C)N(CCSCC(C(=O)[O-])O)C(=O)CO.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Bis[4-(3-chloro-2-hydroxypropoxy)phenyl]methane](/img/structure/B12055261.png)


![4-((E)-{[(3-Chloro-2-methylanilino)(oxo)acetyl]hydrazono}methyl)-2-ethoxyphenyl 2,4-dichlorobenzoate](/img/structure/B12055281.png)

![3-(4-butoxyphenyl)-N'-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12055313.png)


![2-Oxo-2-phenylethyl 8-methyl-2-[4-(4-pentylcyclohexyl)phenyl]quinoline-4-carboxylate](/img/structure/B12055329.png)




